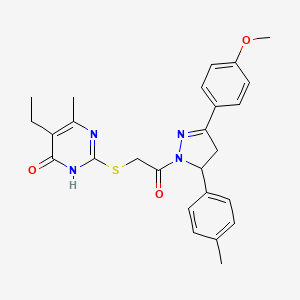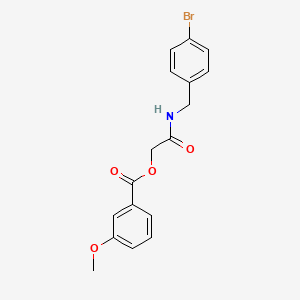
2-((4-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis of the molecular structure .Chemical Reactions Analysis
The compound contains several functional groups that are known to undergo various chemical reactions. For example, the bromobenzyl group could undergo nucleophilic substitution reactions . The amide group could participate in hydrolysis or condensation reactions. The ester group could undergo hydrolysis, reduction, or transesterification reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to compounds without a halogen. The amide and ester groups could participate in hydrogen bonding, affecting the compound’s solubility and reactivity .科学的研究の応用
Photosensitizers for Photodynamic Therapy
Research has focused on compounds with structures incorporating elements similar to "2-((4-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate" for their application as photosensitizers in photodynamic therapy (PDT). For example, studies have synthesized new zinc phthalocyanines substituted with novel derivative groups showing high singlet oxygen quantum yields. These compounds are characterized for their spectroscopic, photophysical, and photochemical properties in applications such as photodynamic therapy for cancer treatment, demonstrating significant potential due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Catalysis in Organic Synthesis
Another research avenue involves the synthesis and structure elucidation of novel compounds for their catalytic performance in the synthesis of organic compounds. For instance, a study on a novel mixed-ligand Cu(II) Schiff base complex investigated its catalytic activities in reactions leading to the formation of 2-amino-4H-pyrans and tetrahydro-4H-chromenes. This highlights the potential use of similar compounds in facilitating various organic synthesis reactions, providing efficient pathways to synthesize complex organic molecules (Ebrahimipour et al., 2018).
Anticancer Activity
Compounds structurally related to "2-((4-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate" have been synthesized and evaluated for their anticancer activity. For example, derivatives have been screened against a panel of 60 cancer cell lines derived from nine cancer types, demonstrating their potential as therapeutic agents in treating various cancers (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Corrosion Inhibition
Studies have also explored the efficiency of similar compounds as corrosion inhibitors for metals in acidic media. These compounds show promise in protecting metals from corrosion, which is crucial in industrial applications, including the oil and gas industry and water treatment processes (Negm, Elkholy, Zahran, & Tawfik, 2010).
Safety and Hazards
特性
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-22-15-4-2-3-13(9-15)17(21)23-11-16(20)19-10-12-5-7-14(18)8-6-12/h2-9H,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWMFPPMLFDOQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Bromobenzyl)amino)-2-oxoethyl 3-methoxybenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

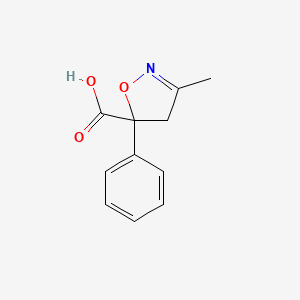
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2695970.png)
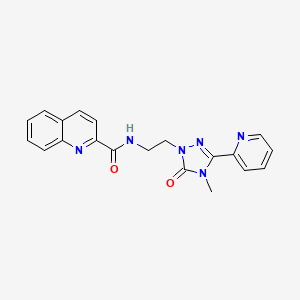
![2-[(2-Chloro-6-hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2695974.png)
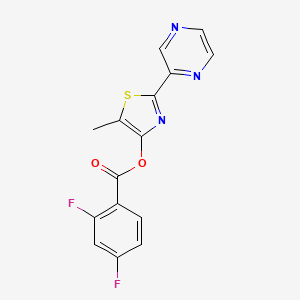
![N-(4-chlorophenyl)-3-((2,5-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2695976.png)
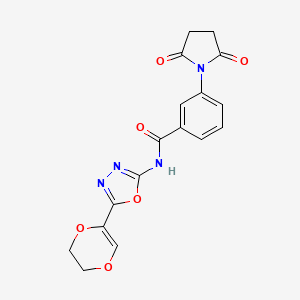
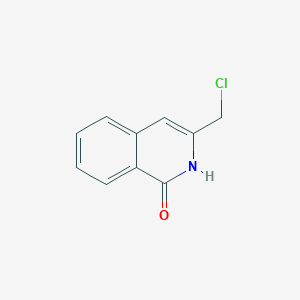
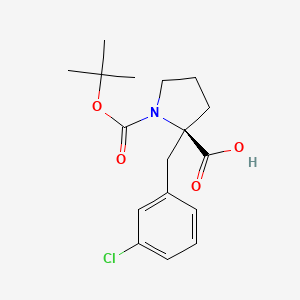
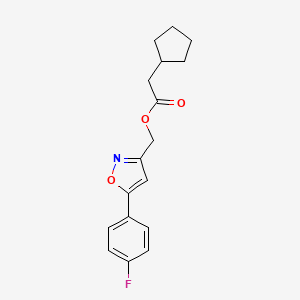
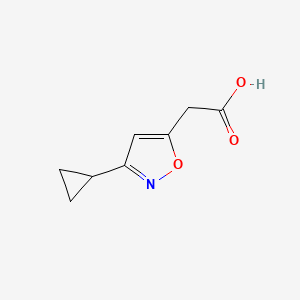
![1-Azabicyclo[3.3.1]nonan-5-ylmethanamine](/img/structure/B2695987.png)
![2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide](/img/structure/B2695989.png)
